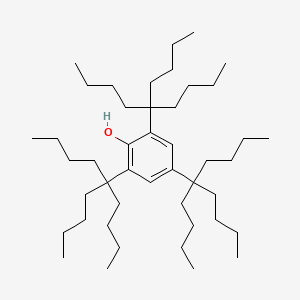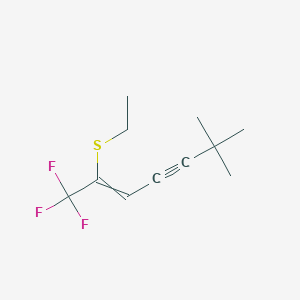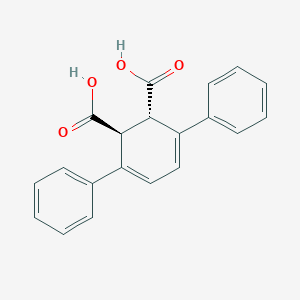![molecular formula C9H13Cl B14547040 6-Chlorobicyclo[6.1.0]non-3-ene CAS No. 62163-74-0](/img/structure/B14547040.png)
6-Chlorobicyclo[6.1.0]non-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chlorobicyclo[610]non-3-ene is a bicyclic compound characterized by its unique structure, which includes a chlorine atom attached to the bicyclo[610]non-3-ene framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chlorobicyclo[6.1.0]non-3-ene typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclo[6.1.0]nonane derivative.
Cyclization: The formation of the bicyclic structure is facilitated by cyclization reactions, often involving the use of strong bases or catalysts to promote the desired ring closure.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and cyclization processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
6-Chlorobicyclo[6.1.0]non-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas and metal catalysts can convert the compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide in ethanol, potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated bicyclic compounds.
Substitution: Formation of various substituted bicyclo[6.1.0]non-3-ene derivatives.
Scientific Research Applications
6-Chlorobicyclo[6.1.0]non-3-ene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Chemical Biology: Employed in the development of molecular probes and bioorthogonal reactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Chlorobicyclo[6.1.0]non-3-ene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways and metabolic processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[6.1.0]nonane: Lacks the chlorine atom, making it less reactive in certain chemical reactions.
Bicyclo[3.3.1]nonane: Different ring structure, leading to distinct chemical properties and reactivity.
Bicyclo[4.3.0]nonene: Another bicyclic compound with a different ring system and reactivity profile.
Uniqueness
6-Chlorobicyclo[6.1.0]non-3-ene is unique due to the presence of the chlorine atom, which enhances its reactivity and allows for a wider range of chemical transformations. Its specific structure also imparts unique physical and chemical properties, making it valuable in various applications.
Properties
CAS No. |
62163-74-0 |
|---|---|
Molecular Formula |
C9H13Cl |
Molecular Weight |
156.65 g/mol |
IUPAC Name |
6-chlorobicyclo[6.1.0]non-3-ene |
InChI |
InChI=1S/C9H13Cl/c10-9-4-2-1-3-7-5-8(7)6-9/h1-2,7-9H,3-6H2 |
InChI Key |
GGZYXOKZMXHNHD-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC(CC2C1C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-bis[[ethyl(dimethyl)silyl]methyl]hexane-1,6-diamine;phosphoric acid](/img/structure/B14546957.png)
![4-[(2-Carboxybenzoyl)oxy]benzoate](/img/structure/B14546972.png)
![2-{[Benzyl(oxo)phenyl-lambda~6~-sulfanylidene]amino}-N,N-diethylethan-1-amine](/img/structure/B14546985.png)
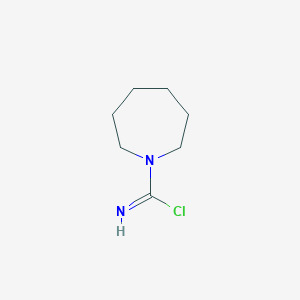
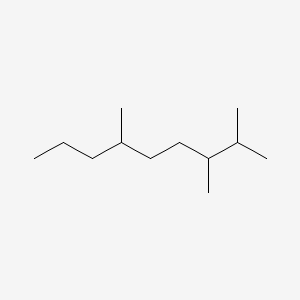
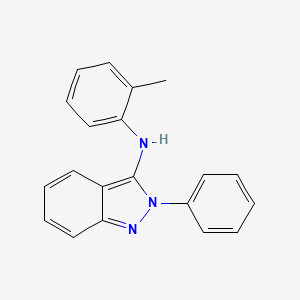
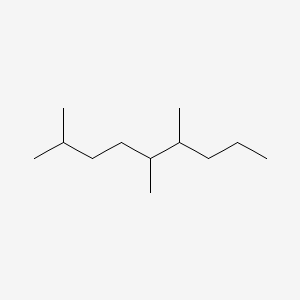
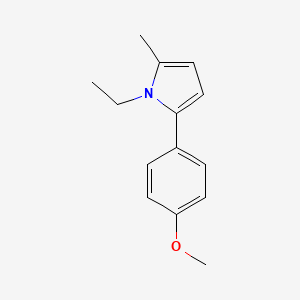
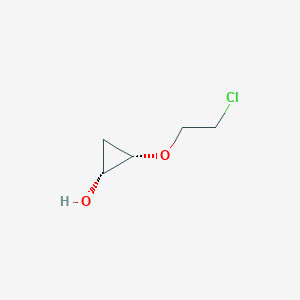
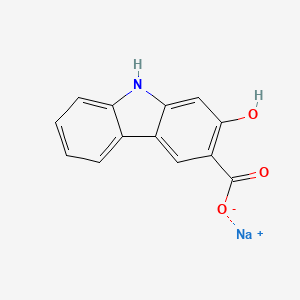
![3-(2-Bromophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B14547030.png)
